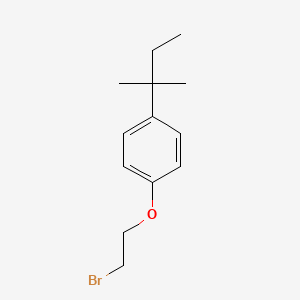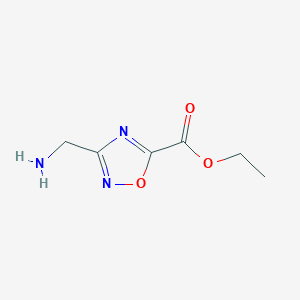
2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- is a compound that features a furan ring substituted with a carboxylic acid group and a pyridine ring substituted with an amino group. This compound is of interest due to its unique structure, which combines the properties of both furan and pyridine rings, making it a versatile building block in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- typically involves multi-step organic reactions. One common method is the condensation of 2-furancarboxylic acid with 4-amino-2-pyridine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives such as 2,5-furandicarboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.
5-Aminomethyl-2-furancarboxylic acid: A compound with an amino group and a carboxylic acid group on the furan ring.
4-Amino-2-pyridinecarboxylic acid: A compound with an amino group and a carboxylic acid group on the pyridine ring.
Uniqueness
2-Furancarboxylic acid, 5-(4-amino-2-pyridinyl)- is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
893729-67-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(4-aminopyridin-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
YGAQCPOUVLLVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)


![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)


![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)


![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)

